molecular formula C6H11F3 B1369773 1,1,1-Trifluoro-3-methylpentane CAS No. 20733-01-1

1,1,1-Trifluoro-3-methylpentane

Cat. No. B1369773
CAS RN: 20733-01-1
M. Wt: 140.15 g/mol
InChI Key: BJLHXROPECKRHX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methylpentane is a chemical compound with the molecular formula C6H11F3 . It has an average mass of 140.147 Da and a monoisotopic mass of 140.081284 Da .


Synthesis Analysis

1,1,1-Trifluoro-3-methylpentane was synthesized from commercially available precursors for experimental evaluation . The synthesis was part of a computer-aided molecular design (CAMD) approach to identify new heat transfer fluids for direct immersion cooling of electronic systems .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-3-methylpentane consists of 6 carbon atoms, 11 hydrogen atoms, and 3 fluorine atoms . It has a density of 1.0±0.1 g/cm³ and a molar volume of 144.3±3.0 cm³ .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-methylpentane has a boiling point of 79.8±8.0 °C at 760 mmHg and a vapor pressure of 97.2±0.1 mmHg at 25°C . The enthalpy of vaporization is 30.7±3.0 kJ/mol, and the flash point is -4.9±6.4 °C . It has an index of refraction of 1.340 and a molar refractivity of 30.3±0.3 cm³ .

Scientific Research Applications

Chemical Reactions and Synthesis

1,1,1-Trifluoro-3-methylpentane has shown potential in various chemical synthesis and reaction processes. It reacts with thiourea and urea in different solvents, leading to the formation of unexpected products that result from the rearrangement of intermediate ketone in the process of intramolecular “haloform” cleavage. This reaction demonstrates the complex behavior and potential of 1,1,1-Trifluoro-3-methylpentane in synthetic organic chemistry, potentially offering new pathways for the creation of complex molecules (Filyakova et al., 2011).

Heat Transfer Applications

1,1,1-Trifluoro-3-methylpentane has also been explored as a heat transfer fluid. Research into new heat transfer fluids for direct immersion cooling of electronic systems identified 1,1,1-Trifluoro-3-methylpentane as a candidate due to its favorable thermophysical properties. Its pool boiling performance, when mixed with other compounds, showed an improvement in critical heat flux, suggesting its viability in enhancing the efficiency of cooling systems in electronic devices (Warrier et al., 2012).

Fluorination Techniques

The compound has been implicated in the development of novel fluorination techniques. A paper described a safe and effective technique for the synthesis of perfluorochemicals, where 1,1,1-Trifluoro-3-methylpentane is utilized in the liquid-phase photofluorination process. This method allows for the synthesis of branched F-alkanes, F-ethers, and F-tert-amines, showcasing the role of 1,1,1-Trifluoro-3-methylpentane in the advancement of fluorination methodologies (Scherer et al., 1990).

Molecular Structure Analysis

The compound's structure has been a subject of study, particularly in the context of hydrogen bonding. Research focusing on hydrogen bonding in 1,1,1-Trifluoro-2-hydroxy-4-alkanones, which are related to 1,1,1-Trifluoro-3-methylpentane, highlights the importance of these compounds in understanding molecular interactions and structural chemistry (Kiehlmann et al., 1973).

Future Directions

1,1,1-Trifluoro-3-methylpentane was selected for experimental evaluation as a new heat transfer fluid for direct immersion cooling of electronic systems . The pool boiling performance of a mixture of 7wt.% 1,1,1-Trifluoro-3-methylpentane+93wt.% HFE 7200 was determined using a 10mm×10mm grooved Si thermal test chip coated with copper . An improvement of 7% in the critical heat flux (CHF) was obtained, suggesting that 1,1,1-Trifluoro-3-methylpentane is worth further examination as a candidate for direct immersion phase change cooling applications .

properties

IUPAC Name

1,1,1-trifluoro-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3/c1-3-5(2)4-6(7,8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHXROPECKRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610221
Record name 1,1,1-Trifluoro-3-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-methylpentane

CAS RN

20733-01-1
Record name 1,1,1-Trifluoro-3-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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